molecular formula C18H21N3O B278422 N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide

N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide

Cat. No. B278422
M. Wt: 295.4 g/mol
InChI Key: RFARKCRPSYYBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. MPN is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that is involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. In

Mechanism of Action

N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide exerts its effects by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. By inhibiting NAMPT, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide reduces the levels of NAD+, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide are primarily related to its inhibition of NAMPT and subsequent depletion of NAD+. In cancer cells, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of metabolic disorders, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is a potent and selective inhibitor of NAMPT, making it an attractive compound for scientific research. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is also a relatively simple compound to synthesize, making it readily available for use in lab experiments. However, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are numerous future directions for the scientific research of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide. One potential direction is the development of novel cancer therapies that target NAMPT and NAD+ metabolism. Another potential direction is the investigation of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide's effects on aging and age-related diseases, as NAD+ has been implicated in the aging process. Additionally, the development of more potent and selective NAMPT inhibitors could lead to new therapeutic options for a variety of diseases.

Synthesis Methods

The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide involves the reaction of 4-(4-methyl-1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide as a white crystalline solid with a purity of over 99%. The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is a straightforward and scalable process, making it an attractive compound for scientific research.

Scientific Research Applications

N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been extensively studied in various fields of scientific research, including cancer, inflammation, and metabolic disorders. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, which are essential for cancer cell survival. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

properties

Product Name

N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H21N3O/c1-14-8-11-21(12-9-14)17-6-4-16(5-7-17)20-18(22)15-3-2-10-19-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,20,22)

InChI Key

RFARKCRPSYYBOT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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